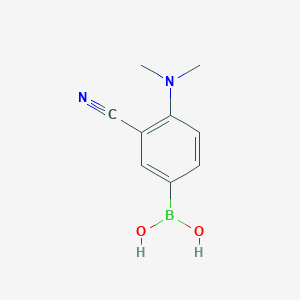
3-Cyano-4-(dimethylamino)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-(dimethylamino)phenylboronic acid is a chemical compound used as a reactant in the synthesis of different protein effectors . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction . It also plays a role in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.01 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Fluorescent Probes for pH and Solvent Protonicity
The compound 3-Cyano-4-(dimethylamino)phenylboronic acid plays a crucial role in the development of highly sensitive and powerful fluorescent probes. Its structure, exhibiting photoinduced intramolecular charge transfer, makes it suitable for hydrogen bond- or pH-sensitive fluorescence. This application is crucial for developing ratiometric, "self-calibrating" fluorescent probes for pH sensing in various environments, showing potential for highly sensitive pH fluorosensing in the range of 0 to pH 4. The compound's ability to probe solvent protonicity through hydrogen bond formation highlights its versatility and importance in analytical chemistry and sensor technology (Maus & Rurack, 2000).
Photodynamic Therapy Applications
A novel lutetium(III) acetate phthalocyanine, directly substituted with N,N’-dimethylaminophenyl groups via CC bonds, showcases the compound's utility in photodynamic therapy (PDT). The synthesis of this phthalocyanine derivative, involving a Suzuki-Miyaura coupling reaction with this compound, led to a water-soluble derivative exhibiting excellent solubility in water, which is crucial for PDT applications. Its promising photophysical and photochemical properties, such as high singlet oxygen generation, underline the potential of this compound in the treatment of cancer, showcasing the significant impact of this compound derivatives on advancing cancer therapeutics (Al-Raqa, Köksoy, & Durmuş, 2017).
Nonlinear Optical Absorption and Optical Device Applications
The compound this compound's derivatives have been investigated for their nonlinear optical properties, indicating potential applications in optical devices. For instance, a synthesized derivative displayed a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This behavior suggests its utility as a potential candidate for optical limiters and other optical device applications, reflecting the compound's role in the development of advanced materials for photonics and optoelectronics (Rahulan et al., 2014).
Glucose-responsive Materials for Biomedical Applications
In the development of glucose-responsive materials, derivatives of this compound have shown significant potential. These materials are crucial for applications such as controlled drug delivery and biosensing. For example, a functionalized hydrogel-optical fiber biosensor incorporating this compound derivatives demonstrated the ability for continuous monitoring of glucose levels in vivo. This application is vital for diabetes management, highlighting the compound's significance in creating innovative solutions for healthcare and medical diagnostics (Tierney et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
3-Cyano-4-(dimethylamino)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organic groups that participate in these reactions .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
properties
IUPAC Name |
[3-cyano-4-(dimethylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJXRPGAWLFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)
![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)
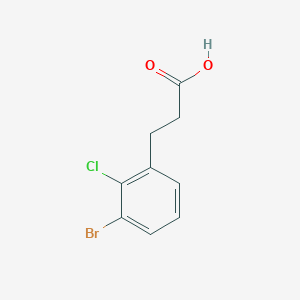
![N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2930156.png)
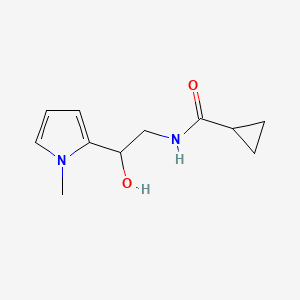
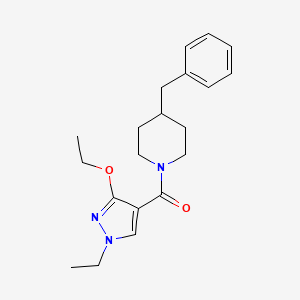
![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

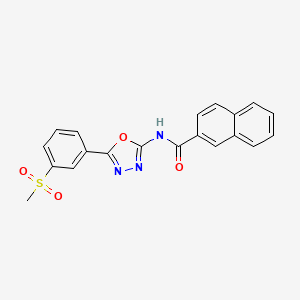
![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)
![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)